WDR5-0103 hydrochloride

Beschreibung

Contextualization of WDR5 as a Biological Target

WDR5 as a WD40 Repeat-Containing Protein

WD repeat-containing protein 5 (WDR5) is a highly conserved protein characterized by a seven-bladed beta-propeller structure, a fold created by a series of repeating sequences known as WD40 repeats. researchgate.net These repeats serve as a stable platform for protein-protein interactions, enabling WDR5 to act as a crucial scaffolding component within large, multi-subunit protein complexes. pnas.orgmybiosource.com This structural role is fundamental to its function, as it coordinates the assembly and activity of these complexes, which are involved in a wide array of cellular processes, including chromatin modification, signal transduction, and cytoskeleton assembly. mybiosource.commdpi.com

Role of WDR5 in Histone Methyltransferase Complexes

A primary and well-characterized function of WDR5 is its role as a core subunit of the SET1/MLL (Mixed-Lineage Leukemia) family of histone methyltransferase (HMT) complexes. researchgate.net These complexes, which in mammals include MLL1, MLL2, MLL3, MLL4, SET1A, and SET1B, are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4). reactome.org WDR5 is a vital component of the WRAD subcomplex, which also contains RBBP5, ASH2L, and DPY30, and is essential for the catalytic activity of the associated methyltransferase. reactome.orgnih.gov WDR5 acts as a scaffold, directly interacting with the MLL protein through a conserved sequence known as the WDR5-interacting (Win) motif. oup.com This interaction is critical for the proper assembly and enzymatic function of the complex, which would otherwise have very low activity. frontiersin.org

Epigenetic Significance of WDR5 in Chromatin Regulation

The role of WDR5 within HMT complexes places it at the center of epigenetic regulation. The methylation of H3K4, particularly trimethylation (H3K4me3), is a key epigenetic mark strongly associated with actively transcribed genes. frontiersin.orgnih.gov By facilitating the activity of MLL/SET1 complexes, WDR5 is instrumental in establishing and maintaining these active chromatin states, thereby promoting gene expression. elifesciences.org Its influence extends beyond histone methylation; WDR5 is also a component of other chromatin-modifying complexes, including histone acetyltransferase (HAT) complexes, and can interact with transcription factors like MYC to recruit them to chromatin. researchgate.netpnas.orgnih.gov Furthermore, WDR5 has been shown to bind long non-coding RNAs (lncRNAs), which can regulate the stability and localization of the protein, adding another layer to its role in chromatin dynamics and gene regulation. elifesciences.orgoup.com

Identification and Characterization of WDR5-0103 Hydrochloride as a Research Tool

Discovery of this compound as a WDR5 Antagonist

WDR5-0103 was identified through research efforts aimed at discovering small molecules that could inhibit the activity of the MLL complex by disrupting its interaction with WDR5. nih.gov Initial screening and subsequent optimization led to the development of the benzamide-based compound WDR5-0103. mdpi.com Structural and biophysical analyses confirmed that WDR5-0103 directly binds to a peptide-binding pocket on the surface of WDR5. nih.govmedchemexpress.com This pocket is the same site where the Win motif of MLL proteins binds. oup.comnih.gov By competitively occupying this crucial interaction site, WDR5-0103 effectively functions as an antagonist, preventing the assembly of a functional WDR5-MLL complex and consequently inhibiting its histone methyltransferase activity. nih.govmedchemexpress.com

Selective Antagonism Profile of this compound

WDR5-0103 demonstrates a specific and potent antagonism towards WDR5. Research has established its binding affinity and inhibitory concentrations, which are key metrics for a research tool. The compound has been shown to be reasonably selective, as it did not significantly affect the activity of several other histone methyltransferases tested, indicating that its mechanism of action is specific to the disruption of the WDR5-MLL interaction rather than non-specific enzyme inhibition. nih.gov This selectivity is crucial for its use as a chemical probe to dissect the specific functions of the WDR5-dependent pathways. pnas.org

Table 1: Binding Affinity and Inhibitory Concentration of WDR5-0103

| Parameter | Value | Description |

|---|---|---|

| Kd | 450 nM | Dissociation constant, a measure of binding affinity to WDR5. nih.govmedchemexpress.comselleckchem.comcaymanchem.com |

| IC50 | 39 µM | Half maximal inhibitory concentration against the MLL core complex in vitro. caymanchem.comaxonmedchem.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| WDR5-0103 |

| WDR5-0102 |

| WDR5-0101 |

| MM-401 |

| MM-589 |

| Piribedil |

| OICR-9429 |

Historical Context of this compound within WDR5 Inhibitor Development

The development of this compound is situated within the broader scientific effort to target WDR5, a scaffolding protein implicated in various cancers due to its role in the assembly of histone methyltransferase complexes. oicr.on.catandfonline.com The overexpression of WDR5 and the resulting deregulation of epigenetic mechanisms are linked to poor patient survival in several cancers. oicr.on.ca This has made WDR5 an attractive target for anticancer therapies. mdpi.com

The journey to discover WDR5 inhibitors has seen significant progress, evolving from early prototypes to more potent and drug-like molecules. mdpi.compnas.org Early efforts focused on targeting the WDR5-interaction (WIN) site, a pocket on the WDR5 protein crucial for its interaction with other proteins like MLL. pnas.orgnih.gov

WDR5-0103 emerged from a high-throughput screening campaign of 16,000 compounds designed to identify molecules that could displace a WIN-motif-containing peptide from WDR5. tandfonline.com Following this initial screening, a subsequent structure-activity relationship (SAR) by-catalog study involving over 110 compounds identified WDR5-0103 as a promising hit. tandfonline.com

Initial biochemical and biophysical analyses demonstrated that WDR5-0103 binds directly to the WIN-site of WDR5. nih.govresearchgate.net Isothermal titration calorimetry (ITC) experiments determined its binding affinity (Kd) to be 450 nM. nih.govresearchgate.net Further in vitro assays showed that WDR5-0103 could inhibit the catalytic activity of the MLL core complex. researchgate.net

The development of WDR5-0103 and other early inhibitors like OICR-9429 provided crucial proof-of-concept for the therapeutic potential of targeting the WDR5 WIN-site. pnas.org These initial compounds, while perhaps not possessing optimal drug-like properties for extensive in vivo studies, laid the groundwork for the design and synthesis of next-generation inhibitors with improved potency and pharmacokinetic profiles. tandfonline.compnas.org The field has since rapidly advanced, with the development of picomolar inhibitors and even WDR5-targeting proteolysis-targeting chimeras (PROTACs). mdpi.com

Table 1: Key Research Findings for WDR5-0103

| Parameter | Finding | Reference |

| Binding Affinity (Kd) | 450 nM | nih.govresearchgate.net |

| Mechanism of Action | Competitively binds to the WDR5 WIN-site, disrupting the WDR5-MLL interaction. | medchemexpress.comnih.gov |

| In Vitro Activity | Inhibits the histone methyltransferase (HMT) activity of the MLL complex. | nih.govresearchgate.net |

| IC50 (MLL1 HMT activity) | 39 µM to 280 µM, depending on MLL complex concentration. | tandfonline.com |

Eigenschaften

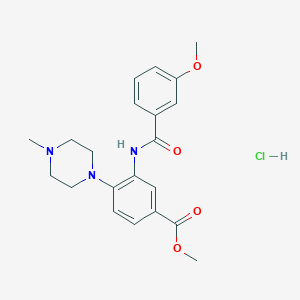

Molekularformel |

C21H26ClN3O4 |

|---|---|

Molekulargewicht |

419.9 g/mol |

IUPAC-Name |

methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate;hydrochloride |

InChI |

InChI=1S/C21H25N3O4.ClH/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2;/h4-8,13-14H,9-12H2,1-3H3,(H,22,25);1H |

InChI-Schlüssel |

FMPQNFVTJJQLGL-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC.Cl |

Herkunft des Produkts |

United States |

Molecular and Biochemical Mechanisms of Wdr5 0103 Hydrochloride Action

Direct Target Engagement and Binding Dynamics

WDR5-0103 hydrochloride is a small-molecule antagonist that directly targets the WD40 repeat-containing protein 5 (WDR5). tocris.comselleckchem.com Its mechanism of action is centered on its ability to bind to a specific pocket on the WDR5 protein, thereby disrupting critical protein-protein interactions.

WDR5-0103 competitively binds to the peptide-binding pocket on WDR5. medchemexpress.combioscience.co.uk This pocket is naturally occupied by the WDR5-interacting (WIN) motif of the mixed-lineage leukemia (MLL) protein. nih.gov The interaction between the WIN motif of MLL and WDR5 is essential for the assembly and catalytic activity of the MLL complex. nih.gov WDR5-0103 mimics the binding of the MLL peptide, competing for the same space on the WDR5 protein. bioscience.co.uknih.gov By occupying this mutual binding site, WDR5-0103 effectively antagonizes the interaction between WDR5 and MLL. nih.gov Notably, this same pocket on WDR5 is also responsible for binding to histone H3, suggesting a complex interplay between WDR5, MLL, and their substrate. nih.govnih.gov

The binding affinity of WDR5-0103 for WDR5 has been quantified through biophysical analysis. nih.gov The dissociation constant (Kd), a measure of binding affinity, has been determined to be 450 nM. tocris.commedchemexpress.comnih.govaxonmedchem.comfrontiersin.org This indicates a potent interaction between the small molecule and its protein target.

| Compound | Target | Binding Affinity (Kd) |

|---|---|---|

| WDR5-0103 | WDR5 | 450 nM |

To assess its selectivity, WDR5-0103 was tested against a panel of other human histone methyltransferases (HMTs). nih.gov The compound showed a high degree of specificity for the MLL complex. nih.gov At concentrations up to 100 μM, WDR5-0103 exhibited no inhibitory activity against seven other HMTs, including SETD7 (a WDR5-independent H3K4 methyltransferase), G9a, EHMT1, SUV39H2, SETD8, PRMT3, and PRMT5. nih.gov

| Methyltransferase | Effect of WDR5-0103 (at ≤100 µM) |

|---|---|

| SETD7 | No inhibitory effect |

| G9a | No inhibitory effect |

| EHMT1 | No inhibitory effect |

| SUV39H2 | No inhibitory effect |

| SETD8 | No inhibitory effect |

| PRMT3 | No inhibitory effect |

| PRMT5 | No inhibitory effect |

Disruption of Protein-Protein Interactions

The primary biochemical consequence of WDR5-0103 binding to WDR5 is the disruption of the WDR5-MLL protein-protein interaction, which is critical for the function of the MLL histone methyltransferase complex. medchemexpress.comresearchgate.net

WDR5-0103 functions as a direct antagonist of the WDR5-MLL interaction. tocris.comnih.gov This antagonism is the cornerstone of its mechanism, leading to the inhibition of the MLL complex's catalytic activity. medchemexpress.com By physically blocking the binding site for MLL on WDR5, WDR5-0103 prevents the formation of a functional enzyme complex. nih.gov

WDR5-0103 has been shown to compromise the catalytic activity of both the trimeric (MLL-WDR5-RbBP5) and tetrameric (MLL-WDR5-RbBP5-ASH2L) MLL core complexes in vitro. nih.gov The inhibition of the MLL complex's methyltransferase activity is dependent on the concentration of the complex itself. nih.govresearchgate.net This suggests that WDR5 plays a crucial role in stabilizing the multiprotein MLL complex. nih.gov

The inhibitory effect of WDR5-0103 on the trimeric MLL complex was quantified by determining the IC50 values at various concentrations of the complex. As the concentration of the MLL complex increased, a proportionally higher concentration of WDR5-0103 was required to achieve 50% inhibition. nih.gov For the tetrameric complex, the inhibitory effect of WDR5-0103 was more significant at lower enzyme concentrations. nih.gov

| MLL Core Complex | Complex Concentration | WDR5-0103 IC50 |

|---|---|---|

| Trimeric | 125 nM | 39 ± 10 µM |

| Trimeric | 500 nM | 83 ± 10 µM |

| Trimeric | 1000 nM | 280 ± 12 µM |

This compound's Interaction with WDR5 WIN Motif

This compound functions as a small-molecule antagonist that directly targets the protein-protein interaction between WD40 repeat-containing protein 5 (WDR5) and the Mixed Lineage Leukemia (MLL) protein. nih.govnih.gov The core of this interaction is the binding of a conserved arginine-containing sequence on MLL, known as the WDR5-interacting (WIN) motif, to a specific peptide-binding pocket on the surface of WDR5. nih.govnih.gov This WDR5-WIN motif interaction is essential for the proper assembly and structural integrity of the MLL core complex. nih.govnih.govelsevierpure.com

WDR5-0103 binds directly within this crucial WDR5 peptide-binding pocket. nih.govresearchgate.net By occupying this site, it physically obstructs the binding of the MLL WIN motif, effectively antagonizing the WDR5-MLL interaction. nih.gov Structural and biophysical analyses have determined that WDR5-0103 binds to this pocket with a dissociation constant (Kd) of 450 nM. nih.govresearchgate.netselleckchem.com This mechanism of competitive antagonism disrupts a foundational step required for the assembly of a functional MLL methyltransferase complex. nih.govnih.gov

Enzymatic Inhibition Profile

Inhibition of MLL Core Complex Methyltransferase Activity in vitro

The primary enzymatic consequence of this compound's disruption of the WDR5-MLL interaction is the inhibition of the histone methyltransferase (HMT) activity of the MLL core complex. nih.govnih.govresearchgate.net The MLL protein family are SET1 family histone H3 lysine (B10760008) 4 (H3K4) methyltransferases, and their enzymatic activity is critically dependent on the assembly of a core complex with other proteins, including WDR5, RbBP5, and ASH2L. nih.govresearchgate.net

WDR5 plays a crucial scaffolding role, and its interaction with MLL is required to maintain the integrity of the complex and fully activate MLL's catalytic potential. nih.gov By preventing this interaction, WDR5-0103 compromises the catalytic activity of the MLL core complex, leading to a reduction in its ability to methylate its histone substrates. nih.govnih.gov In vitro studies have confirmed that WDR5-0103 effectively inhibits the H3K4 methylation activity of the pre-formed MLL/WDR5 protein complex. nih.govresearchgate.net

Concentration-Dependent Inhibition of MLL Catalytic Activity

The inhibitory effect of WDR5-0103 on the MLL core complex is concentration-dependent. nih.gov Research has demonstrated that the half-maximal inhibitory concentration (IC50) of WDR5-0103 increases proportionally with the concentration of the MLL protein complex. nih.gov This observation is consistent with a mechanism where the compound competes with MLL for the same binding site on WDR5. nih.gov

In vitro assays using a trimeric MLL core complex (MLL-WDR5-RbBP5) yielded specific IC50 values that illustrate this relationship. nih.gov At a lower MLL complex concentration, a lower concentration of WDR5-0103 is required to achieve 50% inhibition of its catalytic activity. As the concentration of the MLL complex increases, a higher concentration of the inhibitor is needed to achieve the same effect. nih.gov

| Trimeric MLL Core Complex Concentration | WDR5-0103 IC50 Value (μM) |

|---|---|

| 125 nM (0.125 μM) | 39 ± 10 |

| 500 nM (0.5 μM) | 83 ± 10 |

| 1000 nM (1.0 μM) | 280 ± 12 |

Data derived from in vitro methyltransferase assays. nih.gov

Effects on Histone H3 Lysine 4 (H3K4) Methylation State

The ultimate biochemical outcome of the inhibition of the MLL complex by WDR5-0103 is a reduction in the methylation of Histone H3 at lysine 4 (H3K4). nih.govresearchgate.net H3K4 methylation is a critical epigenetic mark associated with transcriptional activation. core.ac.uknih.govsemanticscholar.org The MLL/SET1 family of enzymes is responsible for catalyzing mono-, di-, and trimethylation of H3K4. nih.govnih.gov

WDR5 is an essential component for the complex to achieve robust H3K4 trimethylation. nih.govresearchgate.net By disrupting the assembly and activity of the MLL complex, WDR5-0103 leads to a decrease in global H3K4 methylation levels. researchgate.netcore.ac.uk This modulation of the histone methylation state is the direct downstream consequence of the compound's mechanism of action on the WDR5-MLL protein-protein interaction. nih.govnih.gov

Biological Effects and Cellular Pathways Modulated by Wdr5 0103 Hydrochloride

Modulation of Epigenetic Landscapes

The primary biological effect of WDR5-0103 hydrochloride stems from its ability to modulate the activity of epigenetic enzymes. WDR5 is an essential core subunit of the MLL1-4 and SET1A/B HMT complexes, which are responsible for methylating histone H3 on lysine (B10760008) 4 (H3K4). nih.govreactome.orgnih.gov The antagonism of WDR5 by WDR5-0103 directly compromises the catalytic function of these complexes, leading to significant alterations in the epigenetic state of the cell. nih.gov

The interaction between WDR5 and MLL is indispensable for the enzymatic activity that leads to the trimethylation of H3K4 (H3K4me3). nih.govfrontiersin.org H3K4me3 is a prominent epigenetic mark robustly associated with the promoters of actively transcribed genes. nih.govoup.com this compound inhibits the catalytic activity of the MLL core complex by disrupting the WDR5-MLL interaction. nih.govrndsystems.com This leads to a significant reduction in global and locus-specific H3K4me3 levels. nih.govresearchgate.net Scientific studies have confirmed that small-molecule inhibitors targeting the MLL/WDR5 interaction, such as WDR5-0103, effectively decrease H3K4 trimethylation, thereby altering the epigenetic code that governs gene expression. nih.govfrontiersin.org

Table 1: In Vitro Activity of WDR5-0103

| Parameter | Value | Description |

| Kd | 450 nM | Dissociation constant for binding to WDR5 protein. selleckchem.commedchemexpress.comrndsystems.com |

| IC50 | 39 ± 10 μM | Concentration required to inhibit 50% of the MLL trimeric complex methyltransferase activity (at 0.125 μM complex concentration). nih.gov |

WDR5 is a key player in chromatin remodeling, not only through its role in H3K4 methylation but also via its interactions with other chromatin-modifying proteins like CHD8 and GCN5. nih.govmdpi.com The deposition of H3K4me3 marks by the WDR5-containing complexes helps to create a permissive chromatin state, accessible to the transcriptional machinery. By reducing H3K4me3 levels, this compound indirectly promotes a more condensed chromatin structure at the promoters of target genes. This alteration in chromatin accessibility is a fundamental mechanism through which WDR5-0103 mediates its effects on gene transcription. haematologica.org

The direct consequence of reduced H3K4me3 at gene promoters is the modulation of gene transcription. nih.gov this compound causes the transcriptional repression of genes that are dependent on the WDR5/MLL complex for their expression. frontiersin.org This is particularly relevant in disease states like cancer, where this complex often regulates the expression of key oncogenes. nih.govfrontiersin.org

Research has shown that inhibiting the WDR5-MLL interaction leads to the downregulation of specific target genes, including those critical for leukemogenesis, such as HOXA9 and Meis-1. frontiersin.org Furthermore, because WDR5 also acts as a scaffold for other proteins, including the MYC transcription factor, its inhibition can displace MYC from target gene promoters, further altering gene expression profiles. medchemexpress.comoup.com Studies have identified that WDR5-regulated genes are strongly associated with protein synthesis and biomass accumulation. oup.com In prostate cancer models, targeting WDR5 led to the transcriptional suppression of genes involved in cell cycle progression and survival. nih.gov

Table 2: Examples of Genes Transcriptionally Modulated by WDR5 Inhibition

| Gene | Function | Associated Cell Process |

| HOXA9 | Transcription factor | Leukemogenesis, Self-renewal |

| Meis-1 | Transcription factor | Leukemogenesis, Self-renewal |

| CCNB1 | Cell cycle regulation | Proliferation |

| E2F1 | Transcription factor | Proliferation, Apoptosis |

| BIRC5 (Survivin) | Inhibition of apoptosis | Apoptosis |

| Nanog | Transcription factor | Self-renewal |

Cellular Processes and Molecular Pathways Affected

By altering the epigenetic landscape and gene expression profiles, this compound influences fundamental cellular processes and signaling pathways. Its effects are most pronounced in cells that are highly dependent on the WDR5/MLL axis for maintaining their proliferative and survival programs.

WDR5 plays a crucial role in maintaining the self-renewal capacity of stem cells, including embryonic and cancer stem cells. frontiersin.orgnih.govnih.gov It achieves this by activating the transcription of key pluripotency and self-renewal genes. nih.govfrontiersin.org The inhibition of the WDR5-MLL interaction by this compound has been demonstrated to suppress cell proliferation and block the self-renewal capabilities of cancer cells. nih.govresearchgate.net For example, WDR5 is known to upregulate the expression of cyclins and the pluripotency factor Nanog in bladder cancer cells; its inhibition would therefore arrest the cell cycle and reduce self-renewal. nih.gov This makes the WDR5-MLL interaction an attractive target in cancers that rely on this pathway for their growth and propagation. frontiersin.org

In addition to curbing proliferation, this compound can promote programmed cell death, or apoptosis. Many cancer cells evade apoptosis by overexpressing anti-apoptotic proteins. WDR5 is implicated in the transcriptional activation of several anti-apoptotic genes, such as BIRC5 (which codes for the protein Survivin). nih.gov By inhibiting WDR5 function, WDR5-0103 can downregulate the expression of these survival genes, thereby lowering the threshold for apoptosis induction. frontiersin.org Studies have shown that targeting WDR5 increases the rate of apoptosis in cancer cells and can enhance their sensitivity to other cytotoxic agents. nih.govnih.gov

Table 3: Summary of Cellular Effects of this compound

| Cellular Process | Effect of WDR5-0103 | Underlying Mechanism |

| H3K4 Trimethylation | Decrease | Inhibition of MLL/SET1 complex catalytic activity. nih.govnih.gov |

| Gene Transcription | Repression of target genes | Reduction of H3K4me3 at promoters; displacement of transcription factors. frontiersin.orgoup.com |

| Cell Proliferation | Inhibition | Downregulation of cell cycle regulators (e.g., cyclins). nih.govfrontiersin.org |

| Self-Renewal | Inhibition | Downregulation of pluripotency and self-renewal genes (e.g., Nanog). nih.govnih.gov |

| Apoptosis | Induction | Downregulation of anti-apoptotic genes (e.g., BIRC5). nih.gov |

Effects on Signal Transduction and Cell Cycle Progression

This compound, as an antagonist of the WD repeat domain 5 (WDR5) protein, influences fundamental cellular processes, including signal transduction and cell cycle progression. WDR5 is a core component of several protein complexes that regulate gene transcription, and its inhibition can lead to significant downstream effects on cell fate. frontiersin.org Research has demonstrated that small molecule inhibitors targeting the WDR5-Mixed Lineage Leukemia (MLL) interaction, such as WDR5-0103, can induce cell cycle arrest and apoptosis in cancer cells. frontiersin.orgmedchemexpress.com

By disrupting the function of WDR5-containing complexes, WDR5-0103 can trigger signaling cascades that halt the cell cycle, preventing cellular proliferation. researchgate.net This effect is particularly relevant in cancers where the WDR5-MLL axis is crucial for maintaining an oncogenic state, such as in MLL-rearranged leukemias. frontiersin.orgresearchgate.net The inhibition of WDR5's scaffolding function leads to a reduction in the expression of key genes required for cell cycle progression, ultimately leading to a decrease in cancer cell proliferation and survival. researchgate.net Furthermore, studies have shown that WDR5-0103 can enhance drug-induced apoptosis in multidrug-resistant cancer cells. nih.gov

This compound's Role in WDR5-Dependent Cellular Processes (e.g., Myc interaction)

WDR5-0103 is a small-molecule antagonist that competitively binds to the peptide-binding pocket of WDR5, known as the "WIN" site. medchemexpress.comnih.gov This action specifically disrupts the interaction between WDR5 and the MLL protein, thereby inhibiting the histone H3K4 methyltransferase activity of the MLL complex. frontiersin.orgnih.gov The MLL complex is critical for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. By blocking the WDR5-MLL interaction, WDR5-0103 effectively reduces H3K4 methylation and suppresses the expression of oncogenic target genes. frontiersin.orgresearchgate.net

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (Kd) | 450 nM | Dissociation constant for the binding of WDR5-0103 to the WDR5 protein. frontiersin.orgmedchemexpress.com |

| IC₅₀ (MLL Complex) | 39 ± 10 μM | Concentration required to inhibit 50% of the MLL complex's methyltransferase activity in vitro (at 0.125 μM complex concentration). nih.gov |

Modulation of Ribosomal Gene Expression and Translational Efficiency

Recent research has uncovered a critical role for WDR5 in regulating protein synthesis. WDR5 binds directly to the genes of a specific group of protein synthesis genes (PSGs), which includes approximately half of all ribosomal protein genes (RPGs). nih.gov The inhibition of WDR5's WIN site by molecules like WDR5-0103 has been shown to be a potent mechanism for suppressing this function. elifesciences.orgnih.gov

Treatment with WDR5 WIN site inhibitors leads to the rapid displacement of WDR5 from the chromatin of these PSGs, resulting in diminished transcription. nih.gov This targeted suppression of RPG expression leads to a cascade of cellular stress responses. The reduced availability of ribosomal proteins causes an imbalance in ribosome subunits, leading to what is known as nucleolar stress. elifesciences.org This, in turn, results in a widespread reduction in the cell's translational capacity, effectively choking off the production of new proteins. elifesciences.org This mechanism highlights a unified model for the action of WDR5 inhibitors as ribosome-directed anticancer therapies. researchgate.net

Interaction with ABC Transporters (ABCB1, ABCG2) in Cellular Contexts

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), often caused by the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) and ABCG2. nih.govcgu.edu.tw These transporters actively pump cytotoxic drugs out of cancer cells, reducing their efficacy. nih.gov

This compound has been identified as an effective agent in reversing MDR mediated by ABCB1 and ABCG2. nih.govcgu.edu.tw In a concentration-dependent manner, WDR5-0103 sensitizes cancer cells overexpressing these transporters to conventional chemotherapy agents. nih.gov The mechanism involves the direct inhibition of the drug-efflux function of ABCB1 and ABCG2. nih.govcgu.edu.tw Molecular docking studies predict that WDR5-0103 interacts with the drug-binding pockets of these transporters. nih.gov Importantly, WDR5-0103 achieves this effect without altering the expression levels of the ABCB1 or ABCG2 proteins themselves. nih.govcgu.edu.tw This activity suggests that WDR5-0103 could be used in combination therapies to overcome resistance in tumors with high levels of ABCB1 or ABCG2 expression. nih.gov

| Transporter | Effect of WDR5-0103 | Mechanism |

|---|---|---|

| ABCB1 (P-glycoprotein) | Reverses resistance to cytotoxic drugs | Inhibits drug-efflux function; sensitizes cells to chemotherapy. nih.govcgu.edu.tw |

| ABCG2 (BCRP/MXR/ABCP) | Reverses resistance to cytotoxic drugs | Inhibits drug-efflux function; sensitizes cells to chemotherapy. nih.govcgu.edu.tw |

Preclinical Investigations of Wdr5 0103 Hydrochloride in Disease Models

Research in Cancer Models

WDR5-0103 hydrochloride has been the subject of preclinical research in a variety of cancer models, owing to the critical role of its target, the WD repeat-containing protein 5 (WDR5), in oncogenic pathways. WDR5 is a core component of several protein complexes that regulate gene expression, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes. nih.govnih.gov By disrupting key protein-protein interactions, WDR5-0103 offers a mechanism to inhibit cancer cell growth and survival. frontiersin.org

The primary therapeutic rationale for developing WDR5 inhibitors originated from their potential to treat MLL-rearranged (MLL-r) leukemias. researchgate.net In these aggressive cancers, the MLL gene is fused to other genes, creating oncogenic fusion proteins that drive leukemogenesis. childrenshospital.org The activity of these MLL fusion proteins is dependent on their interaction with WDR5. nih.gov

WDR5-0103 is a small molecule antagonist designed to block the interaction between WDR5 and MLL. nih.govaxonmedchem.com It competitively binds to a pocket on WDR5 that MLL normally occupies, thereby disrupting the integrity and function of the MLL methyltransferase complex. nih.govmedchemexpress.com In vitro studies have demonstrated that WDR5-0103 compromises the catalytic activity of both trimeric (MLL-C, WDR5, RbBP5) and tetrameric (MLL-C, WDR5, RbBP5, ASH2L) MLL complexes. nih.gov The inhibitory effect of WDR5-0103 was found to be dependent on the concentration of the MLL complex, a finding consistent with its mechanism of competing with MLL for the binding site on WDR5. nih.gov

The following table presents the IC50 values for WDR5-0103 on the trimeric MLL complex at various concentrations, illustrating the concentration-dependent inhibition.

| Trimeric MLL Complex Concentration | IC50 of WDR5-0103 (µM) |

| 125 nM | 39 ± 10 |

| 500 nM | 83 ± 10 |

| 1000 nM | 280 ± 12 |

| Data sourced from in vitro enzyme assays. nih.gov |

These findings establish WDR5-0103 as an effective antagonist of MLL complex activity, providing a strong basis for its investigation as a therapeutic agent in MLL-rearranged leukemia. nih.govresearchgate.net

Research has identified WDR5 as a significant factor in bladder cancer progression. Studies show that WDR5 is upregulated in bladder cancer tissues, and its elevated expression correlates with advanced tumor stage and poorer patient survival. frontiersin.orgnih.gov Mechanistically, WDR5 promotes bladder cancer cell proliferation, self-renewal, and chemoresistance to cisplatin (B142131) by inducing histone H3K4 trimethylation at the promoters of key oncogenes, including cyclin B1, cyclin E1, MCL1, and Nanog. frontiersin.orgnih.govresearchgate.net

Given that WDR5 is a critical driver of these malignant phenotypes in bladder cancer, its inhibition is considered a promising therapeutic strategy. nih.gov Small-molecule inhibitors that disrupt WDR5's function, such as WDR5-0103, are therefore of significant interest for this indication, although specific studies detailing the use of this compound in bladder cancer models have not been extensively reported in the reviewed literature. The established role of WDR5 provides a strong rationale for evaluating such inhibitors in this context. frontiersin.orgnih.gov

The role of WDR5 has also been investigated in breast cancer, particularly in aggressive subtypes like triple-negative breast cancer (TNBC). nih.gov An in vivo genetic screen identified WDR5 as an epigenetic regulator required for metastatic progression. nih.gov Knockdown of WDR5 in breast cancer cells was found to impair both their tumorigenic and metastatic capabilities. nih.gov

Pharmacological inhibition of WDR5 has shown similar effects. While studies specifically using this compound are not detailed in the available literature, research with other WDR5 antagonists, such as OICR-9429, has demonstrated a reduction in the colony formation ability of breast cancer cells. nih.govelifesciences.org Furthermore, a WDR5-targeted protein degrader, MS67, showed even more potent growth inhibition of breast cancer cells compared to OICR-9429. nih.govelifesciences.org These findings indicate that targeting WDR5, either through inhibition or degradation, is a viable therapeutic approach for breast cancer and supports the investigation of potent WDR5 antagonists like WDR5-0103 in this disease model. elifesciences.org

In pancreatic cancer, WDR5 has been linked to the regulation of tumor immunogenicity. mdpi.comnih.gov Studies have shown that WDR5 is highly expressed in human pancreatic tumor tissues. mdpi.com Preclinical research using mouse models of pancreatic cancer has demonstrated that genetic knockout or pharmacological inhibition of Wdr5 leads to a significant repression of Major Histocompatibility Complex class I (MHC I) expression on tumor cells, both in vitro and in vivo. mdpi.comresearchgate.net

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), often caused by the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) and ABCG2. nih.gov These transporters actively pump cytotoxic drugs out of cancer cells, reducing their efficacy. nih.govcgu.edu.tw

Recent research has repurposed WDR5-0103, originally developed as an MLL inhibitor, to investigate its potential in reversing MDR. nih.gov Studies found that WDR5-0103 can sensitize multidrug-resistant cancer cells that overexpress ABCB1 and ABCG2 to conventional chemotherapy agents in a concentration-dependent manner. nih.govcgu.edu.tw

The mechanism of action involves the direct inhibition of the drug-efflux function of the ABCB1 and ABCG2 transporters. nih.gov WDR5-0103 does not alter the protein expression levels of these transporters but appears to interact with their drug-binding pockets. nih.gov This inhibition of efflux activity leads to increased intracellular accumulation of chemotherapy drugs, thereby restoring their apoptotic effects. nih.gov

The table below summarizes the effects of WDR5-0103 in reversing multidrug resistance.

| Feature | Observation in Multidrug-Resistant Cancer Cells |

| Cell Sensitivity | Increased sensitivity to conventional cytotoxic drugs. |

| Apoptosis | Enhanced drug-induced apoptosis. |

| Mechanism | Inhibition of ABCB1 and ABCG2 drug-efflux function. |

| Protein Expression | No alteration in ABCB1 or ABCG2 protein levels. |

| Data sourced from studies on ABCB1- and ABCG2-overexpressing multidrug-resistant cancer cells. nih.gov |

These findings indicate that WDR5-0103 could potentially be used in combination therapies to overcome resistance in tumors with high expression of ABCB1 or ABCG2. nih.gov

In neuroblastoma, particularly cases driven by MYCN gene amplification, the WDR5 protein has been identified as a critical cofactor for the N-Myc oncoprotein. researchgate.net WDR5 forms a protein complex with N-Myc at target gene promoters, leading to H3K4 trimethylation and the activation of a tumorigenic gene expression program. researchgate.net This makes the WDR5/N-Myc interaction an attractive therapeutic target. bohrium.com

While this compound has not been specifically reported in neuroblastoma preclinical studies, the therapeutic principle of targeting WDR5 has been explored with other molecules. A different small-molecule antagonist of WDR5, OICR-9429, was shown to reduce N-Myc/WDR5 complex formation, decrease N-Myc target gene expression, and inhibit the growth of neuroblastoma cells. nih.gov More recent studies have focused on developing inhibitors that target different sites on WDR5, with some compounds showing synergistic anti-tumor activity when combined. bohrium.comnih.gov The essential role of WDR5 in supporting N-Myc's oncogenic function provides a strong rationale for exploring potent WIN site inhibitors like WDR5-0103 in neuroblastoma models. researchgate.netnih.gov

Research in Neurodegenerative Disease Models

This compound has been the subject of preclinical research exploring its therapeutic potential in the context of neurodegenerative diseases. Investigations have primarily focused on its ability to modulate epigenetic mechanisms that are dysregulated in conditions such as Alzheimer's disease and other tauopathies. By targeting the interaction between WD repeat-containing protein 5 (WDR5) and the SET1/MLL family of histone methyltransferases, this compound offers a mechanism for correcting aberrant histone methylation patterns associated with these disorders. nih.gov

Research has demonstrated that this compound can alleviate cognitive impairments in mouse models of Alzheimer's disease. nih.gov In studies involving 5xFAD and P301S Tau mice, which represent amyloid and tau pathologies respectively, treatment with the compound led to significant improvements in memory and learning. nih.gov

The cognitive function of these murine models was assessed using standard behavioral assays. In the Novel Object Recognition Test (NORT), WDR5-0103-treated 5xFAD mice showed a significantly better discrimination ratio compared to untreated mice. Similarly, in the Barnes maze test, a measure of spatial memory, the treated mice exhibited a higher memory index. These findings suggest that the inhibition of H3K4me3-catalyzing histone methyltransferases by WDR5-0103 is capable of ameliorating cognitive deficits in mouse models of Alzheimer's disease. nih.gov

| Mouse Model | Behavioral Test | Observed Outcome with WDR5-0103 Treatment | Reference |

|---|---|---|---|

| 5xFAD | Novel Object Recognition Test (NORT) | Significantly improved discrimination ratio | nih.gov |

| 5xFAD | Barnes Maze | Higher spatial memory index | nih.gov |

| P301S Tau | Behavioral Assays | Amelioration of memory deficits | nih.gov |

Synaptic dysfunction is a key pathological feature of Alzheimer's disease and other tauopathies, contributing significantly to cognitive decline. nih.gov Preclinical studies have shown that inhibiting H3K4-specific methyltransferases with this compound can lead to a substantial recovery of synaptic function in the prefrontal cortex of Alzheimer's disease model mice. nih.gov

In the P301S Tau mouse model, which accumulates abnormal tau protein, treatment with WDR5-0103 was found to restore synaptic function. nih.gov The compound, a cell-permeant inhibitor of SET1/MLL histone methyltransferases, works by competitively binding to WDR5, a core subunit of these complexes, thereby antagonizing their catalytic activity. This action helps to correct the abnormal histone methylation patterns that contribute to synaptic deficits. nih.gov

The therapeutic effects of this compound in neurodegenerative models are linked to its ability to modulate the levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3). nih.gov H3K4me3 is a key epigenetic mark generally associated with active gene transcription. frontiersin.org In the brains of P301S Tau mice, levels of H3K4me3 are abnormally elevated. nih.gov

Systemic administration of this compound was shown to significantly reduce H3K4me3 levels in these mice, demonstrating the compound's brain permeability and its specific in vivo activity on SET1/MLL histone methyltransferases. nih.gov The compound did not affect the levels of other histone marks, such as H3K27me3, indicating its selectivity. nih.gov Downregulation of abnormally high H3K4me3 levels is a primary mechanism through which WDR5-0103 exerts its beneficial effects on cognitive and synaptic function in these disease models. nih.gov

Research in Developmental and Stem Cell Biology Models

The role of the WDR5 protein is not limited to pathological states; it is a crucial regulator of normal cellular processes, including embryonic development and stem cell pluripotency. nih.govnih.gov Consequently, this compound, as an antagonist of WDR5 interactions, has significant implications in these biological contexts.

WDR5 is an essential component of the MLL1 complex, which plays a critical role in sustaining the expression of Hox genes. nih.govnih.gov These genes are fundamental for proper embryonic development, including neurogenesis. nih.gov The interaction between WDR5 and MLL is necessary for the histone methyltransferase activity of the complex, which in turn regulates Hox gene transcription. nih.gov

By disrupting the WDR5-MLL interaction, this compound can compromise the catalytic activity of the MLL complex. nih.gov This has direct implications for the maintenance of Hox gene expression patterns. Studies have highlighted the importance of a precise dosage of WDR5 for maintaining Hox expression in the hindbrain, suggesting that inhibition via compounds like WDR5-0103 could alter these developmental programs. nih.govelifesciences.org

WDR5 is integral to maintaining the self-renewal and undifferentiated state of embryonic stem (ES) cells. nih.govnih.gov Its expression is positively correlated with the undifferentiated state and is required for the integrity of the core ES cell transcriptional network, which includes key pluripotency factors like Oct4. nih.govresearchgate.net WDR5, as an "effector" of H3K4 methylation, interacts with Oct4 and is critical for both global and localized H3K4me3 and transcriptional activation in ES cells. nih.gov

Medicinal Chemistry and Compound Optimization of Wdr5 0103 Hydrochloride Analogs

Structure-Activity Relationship (SAR) Studies of WDR5-0103 Hydrochloride Scaffold

The foundational scaffold for WDR5-0103 is N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl)benzamide. Extensive SAR studies have been conducted to understand how different chemical modifications to this core structure impact its ability to bind to WDR5 and inhibit its interaction with MLL.

Crystallographic studies of WDR5 in complex with inhibitors like WDR5-0102 and WDR5-0103 have been instrumental in elucidating the key pharmacophoric features necessary for high-affinity binding. These studies revealed that the inhibitor binds in the central pocket of WDR5, the same site that recognizes a critical arginine residue on the MLL protein.

The essential pharmacophoric elements include:

A protonated N-methylpiperazine moiety: This group anchors the molecule into the bottom of the WDR5 binding pocket, mimicking the crucial arginine interaction of the natural MLL peptide.

A central benzamide (B126) core: This rigid core properly orients the other functional groups for optimal interaction with the protein.

Substituents on the benzamide ring: Modifications at this position, such as the methoxy (B1213986) group in WDR5-0103, can enhance binding by occupying a shallow pocket on the protein surface.

Systematic modifications of the WDR5-0103 scaffold have been explored to enhance its binding affinity and inhibitory activity. One key area of investigation has been the substitution on the benzamide ring. The introduction of a methoxy group, as seen in WDR5-0103, led to a significant increase in potency compared to earlier analogs. This is attributed to the improved occupancy of a shallow pocket on the WDR5 surface.

Further exploration of the substituent at the 5-position of the phenyl ring has also been a focus. While detailed public data on a wide range of analogs is limited, the general principle is to optimize hydrophobic and electronic interactions within this part of the binding site.

Below is an interactive table summarizing the SAR of key modifications on the benzamide scaffold.

| Compound | R1 (Benzamide) | R2 (Phenyl) | Kd (µM) |

| WDR5-0101 | H | NO2 | >10 |

| WDR5-0102 | H | COOCH3 | 4.0 |

| WDR5-0103 | OCH3 | COOCH3 | 0.45 |

Data compiled from published research findings.

Beyond potency, a critical aspect of drug development is achieving selectivity for the target protein and ensuring the molecule has favorable "druggable" properties, such as good cell permeability and metabolic stability. For WDR5 inhibitors, selectivity is crucial to avoid off-target effects, particularly against other proteins with similar binding pockets. WDR5-0103 has demonstrated reasonable selectivity, showing no significant inhibition of a panel of other histone methyltransferases. nih.gov

Strategies to improve druggability often involve fine-tuning the physicochemical properties of the molecule. This can include modifying peripheral chemical groups to enhance solubility and membrane permeability, and to block sites of potential metabolic breakdown. Structure-guided design, informed by the crystal structures of WDR5-inhibitor complexes, allows for rational modifications that can improve these properties without compromising binding affinity.

Development of Advanced WDR5 Inhibitors

The development of WDR5 inhibitors has been a story of progressive improvement, building upon initial discoveries to create increasingly potent and specific molecules.

The discovery of WDR5-0103 was the result of a screening and optimization process that began with less potent initial hits. WDR5-0101 was an early compound identified through screening efforts, but it exhibited weak activity. Subsequent analog synthesis led to the development of WDR5-0102, which showed improved, albeit still modest, binding affinity with a dissociation constant (Kd) of 4.0 µM. axonmedchem.com

The breakthrough came with the synthesis of WDR5-0103, which incorporated a methoxy group on the benzamide ring. This seemingly small change resulted in a nearly 9-fold increase in binding affinity, with a Kd of 450 nM. axonmedchem.com This enhancement is attributed to the methoxy group making favorable interactions in a shallow hydrophobic pocket of WDR5, a detail revealed by co-crystal structures. nih.gov In functional assays, WDR5-0103 was shown to inhibit the catalytic activity of the MLL complex with an IC50 of 39 µM. nih.gov

WDR5-0103 is one of several classes of molecules developed to target the WDR5-MLL interaction. Comparing its properties with other notable inhibitors provides a broader context for its significance.

OICR-9429: This is another potent small-molecule inhibitor of the WDR5-MLL interaction. It binds to WDR5 with high affinity, with reported Kd values in the low nanomolar range (e.g., 24-93 nM depending on the assay). nih.govnih.gov This makes it significantly more potent than WDR5-0103 in terms of direct binding.

MM-401 and MM-589: These compounds belong to a different class of inhibitors known as macrocyclic peptidomimetics. They are designed to more closely mimic the natural peptide that binds to WDR5. MM-401 inhibits the MLL1-WDR5 interaction with an IC50 of 0.9 nM and MLL1 enzymatic activity with an IC50 of 0.32 µM. nih.govresearchgate.net MM-589 is a highly potent successor, binding to WDR5 with an IC50 of 0.90 nM and inhibiting MLL H3K4 methyltransferase activity with an IC50 of 12.7 nM. nih.gov These peptidomimetic inhibitors are generally more potent than the small molecule WDR5-0103.

The following interactive table provides a comparative overview of these key WDR5 inhibitors.

| Compound | Type | Binding Affinity (Kd/Ki) | MLL HMT Activity (IC50) |

| WDR5-0103 | Small Molecule | 450 nM (Kd) | 39 µM |

| OICR-9429 | Small Molecule | 24-93 nM (Kd) | Not consistently reported |

| MM-401 | Peptidomimetic | < 1 nM (Ki) | 0.32 µM |

| MM-589 | Peptidomimetic | < 1 nM (Ki) | 12.7 nM |

This table presents a summary of reported values from various sources and assays; direct comparison should be made with caution.

Design and Synthesis of Derivatives with Optimized Properties

The journey to develop highly potent WDR5 inhibitors often begins with initial hits that are then structurally optimized. The development of WDR5-0103 itself was the result of a search for analogs of an initial hit, WDR5-0101, with higher binding affinity. nih.gov A screen of commercially available compounds with similar structures led to the identification of WDR5-0102 and WDR5-0103. nih.gov

Structural analysis of WDR5-0103 in complex with WDR5 revealed that it occupies the binding pocket with a geometry similar to WDR5-0102. However, key differences in its structure lead to increased potency. The methoxy substituent on WDR5-0103 induces a 2.5 Å shift of the benzamide ring in the upper, shallow region of the pocket. This shift, along with a corresponding movement of the amide linker and a flip in the Serine-91 side chain, allows for improved occupancy of this shallow pocket by the methoxy group and of a hydrophobic groove by the ester moiety. nih.gov

Further structure-based design and optimization efforts have led to even more potent compounds. For instance, the N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl) benzamide scaffold, from which WDR5-0103 is derived, was optimized by modifying the C-1 benzamide and C-5 substituents. This led to the development of OICR-9429, a highly potent antagonist of the WDR5-MLL1 interaction with a displacement constant (Kdisp) of less than 100 nM. nih.gov The discovery of OICR-9429 was guided by crystal structure data and supported by in silico library design. nih.gov

More recent efforts have focused on modifying the core structure to enhance drug-like properties. One such strategy involved the creation of a novel dihydroisoquinolinone bicyclic core, which resulted in compounds with picomolar binding affinity and selective anti-proliferative activities in sensitive MLL-fusion cell lines. nih.gov Another approach has been the development of PROTAC (PROteolysis TArgeting Chimera) degraders based on WIN site binding scaffolds, which aim to induce the degradation of the WDR5 protein entirely. biorxiv.orgnih.gov

| Compound | Binding Affinity (Kd or Kdisp) | Key Structural Features/Modifications | Reference |

|---|---|---|---|

| WDR5-0103 | 450 nM (Kd) | Methoxy substituent improving pocket occupancy. | selleckchem.com |

| OICR-9429 | < 100 nM (Kdisp), 93 nM (Kd) | Optimized C-1 benzamide and C-5 substituents on the N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl) benzamide scaffold. | nih.govselleckchem.com |

| Dihydroisoquinolinone Core Compounds | Picomolar range | Novel bicyclic core designed through structure-based modifications. | nih.gov |

Strategies for Lead Optimization in WDR5-Targeted Research

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a lead compound to convert it into a viable drug candidate. danaher.compatsnap.com This process involves improving efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov In the context of WDR5-targeted research, several strategies have been employed to optimize initial hits into potent and selective inhibitors.

Rational Design Principles for WDR5 Antagonists

A cornerstone of rational drug design for WDR5 antagonists is the exploitation of the structural features of its binding sites. The WDR5 protein has a seven-bladed β-propeller structure with a central cavity. nih.gov The WIN (WDR5-interaction) site, located in this central cavity, is a primary target for antagonists. This site is particularly suited for binding arginine residues, a key feature of many of WDR5's natural binding partners, including MLL1. nih.gov

Structure-based design, guided by X-ray co-crystal structures of WDR5 with its ligands, has been instrumental in the development of potent inhibitors. nih.govnih.gov These structures reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that can be optimized. For example, the structure of WDR5 in complex with an inhibitor can highlight features of the binding cavity that are not fully exploited by the current ligand, suggesting opportunities for modification to increase potency and cell permeability. nih.gov Pharmacophore-based approaches have also been used to optimize inhibitors by dividing the molecule into units based on their alignment within the WIN site and then performing focused structure-activity relationship (SAR) studies on each unit. nih.gov

High-Throughput Screening Approaches for Novel Scaffolds

High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid testing of large libraries of compounds to identify "hits" that interact with a biological target. mdpi.com In WDR5 research, HTS has been employed to discover novel chemical scaffolds that can serve as starting points for optimization.

For instance, a biochemical HTS using a Homogeneous Time Resolved Fluorescence (HTRF)-based assay was performed to identify inhibitors of the WDR5-MYC interaction. bohrium.com This approach targets the WDR5 binding motif (WBM) site, which is distinct from the WIN site. nih.govnih.gov The identification of hits from HTS campaigns provides diverse chemical matter that can be further developed through medicinal chemistry efforts. nih.gov HTS can be performed using various assay formats, including biochemical, binding, and cell-based assays, with a range of readouts. mdpi.com

Fragment-Based Drug Discovery in WDR5 Research

Fragment-based drug discovery (FBDD) is another successful strategy for identifying novel WDR5 inhibitors. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, albeit with low affinity. These fragment hits then serve as starting points for the construction of more potent, lead-like molecules through chemical elaboration. nih.gov

Several FBDD campaigns have been successfully applied to WDR5. Both NMR-based and Surface Plasmon Resonance (SPR)-based fragment screens have identified high-affinity binders to the WIN site. nih.govnih.govnih.govaip.org For example, an SPR-based screen identified a highly ligand-efficient imidazole-containing compound. nih.govaip.orgmonash.edu A subsequent medicinal chemistry campaign, guided by high-resolution co-crystal structures, progressed this initial hit into a low micromolar binder. nih.govaip.orgmonash.edu FBDD is particularly useful for targeting protein-protein interactions, which are often considered challenging for small-molecule inhibition. nih.govnih.govaip.orgmonash.edu

| Strategy | Description | Application in WDR5 Research | Reference |

|---|---|---|---|

| Rational Design | Utilizes structural information of the target to guide the design of inhibitors. | Structure-based design using X-ray co-crystal structures to optimize binding to the WIN site. | nih.govnih.gov |

| High-Throughput Screening (HTS) | Rapidly screens large compound libraries for activity against a target. | Used to identify novel scaffolds targeting the WDR5-MYC interaction at the WBM site. | bohrium.com |

| Fragment-Based Drug Discovery (FBDD) | Screens small "fragment" molecules to identify starting points for building more potent inhibitors. | NMR and SPR-based screens have identified novel binders to the WDR5 WIN site. | nih.govnih.govnih.govaip.org |

Emerging Research Frontiers and Future Directions for Wdr5 0103 Hydrochloride

Elucidating WDR5-0103 Hydrochloride's Full Biological Scope Beyond Canonical Pathways

Recent investigations have revealed that the functions of WDR5 extend beyond its scaffolding role within the MLL/KMT2 complexes. Understanding these non-canonical pathways is critical for appreciating the complete spectrum of biological effects induced by this compound.

Research has identified crucial functions of WDR5 that are independent of the KMT2 methyltransferase complex. In models of triple-negative breast cancer, WDR5 has been shown to promote tumor growth and metastasis through a KMT2-independent mechanism. nih.govnih.gov This non-canonical function involves the regulation of ribosomal gene expression and an increase in global protein translation efficiency. nih.govelifesciences.org Pharmacological inhibition of WDR5, such as with compounds like this compound, can impede this cellular translation rate and reduce the clonogenic ability of breast cancer cells. nih.govnih.gov

Furthermore, WDR5 is known to physically interact with the oncogenic transcription factor MYC, guiding it to its transcriptional targets. nih.govelifesciences.org This interaction is another example of a KMT2-independent role for WDR5 in promoting cancer. By blocking key interaction sites on WDR5, this compound has the potential to disrupt the WDR5-MYC interaction, thereby inhibiting MYC-driven oncogenic processes. researchgate.net

| Non-Canonical WDR5 Function | Biological Process | Potential Impact of this compound |

| Regulation of Translation | Promotes ribosomal gene expression and protein synthesis efficiency in breast cancer. nih.govnih.gov | Impedes cellular translation rate and clonogenic ability. nih.gov |

| MYC Interaction | Acts as a co-factor for the MYC oncoprotein, guiding it to target genes. nih.govelifesciences.org | Potential to disrupt WDR5-MYC interaction and inhibit MYC-driven transcription. researchgate.net |

| Lymphangiogenesis | Interacts with long non-coding RNA BLACAT2 to upregulate VEGF-C expression. frontiersin.org | May inhibit lymphangiogenesis and lymphatic metastasis in certain cancers. |

| Epithelial-Mesenchymal Transition | Interacts with HDAC3 under hypoxic conditions to activate mesenchymal gene transcription. frontiersin.org | Potential to suppress cancer cell invasion and metastasis. |

The activity of WDR5 is not isolated but is integrated into a complex network of cellular signaling. The inhibition of WDR5 by this compound can, therefore, have cascading effects on other pathways. For instance, a functional cross-talk exists between WDR5 and the mTOR signaling pathway. nih.gov Research has shown that combining WDR5 inhibition with mTOR inhibitors leads to a potent suppression of translation and proliferation in breast cancer cells, suggesting a synergistic interaction. nih.govnih.gov

WDR5 also engages in cross-talk with other epigenetic modifiers. In non-small cell lung carcinoma, WDR5 interacts with Histone Deacetylase 3 (HDAC3) to drive epithelial-mesenchymal transition. frontiersin.org This indicates that the effects of this compound may be modulated by the activity of other epigenetic enzymes. The intricate interplay between different epigenetic marks, such as histone methylation and acetylation, means that altering one modification can influence others, ultimately shaping gene expression patterns. nih.govnih.gov

Advanced Preclinical Research Methodologies

To fully probe the complex biology of WDR5 and the effects of its inhibition, researchers are moving beyond traditional experimental systems and are adopting more sophisticated preclinical models and analytical techniques.

The limitations of conventional 2D cell culture have prompted the development of more physiologically relevant models. Three-dimensional (3D) organoids and patient-derived xenografts (PDXs) are increasingly being used to study WDR5 biology and the efficacy of inhibitors like this compound. These models better recapitulate the complex architecture, cellular heterogeneity, and tumor microenvironment of human cancers. The use of in vivo genetic screens in mouse models has already been successful in identifying WDR5 as a key regulator of breast cancer metastasis, highlighting the power of advanced animal models in this field of research. nih.govnih.gov

To capture a holistic view of the cellular response to this compound, researchers are integrating multi-omics approaches. An integrated multi-omics strategy, combining transcriptomics (RNA-seq), proteomics, and metabolomics, can provide a comprehensive understanding of the mechanism of action of WDR5 inhibitors. researchgate.net For example, RNA-seq analysis following WDR5 inhibition has revealed significant downregulation of MYC target genes. researchgate.net Such approaches can uncover novel biomarkers of response or resistance and identify unexpected off-target effects, which is crucial for the further development of WDR5-targeted therapies. researchgate.net

Innovative Applications of this compound in Basic Science

Beyond its therapeutic potential, this compound serves as an invaluable tool in basic science for dissecting the fundamental roles of WDR5. As a selective chemical probe, it allows for the acute, reversible inhibition of the WDR5-MLL interaction, enabling precise studies of the downstream consequences on gene expression and cellular behavior. nih.govrndsystems.com

Utilizing this compound as a Probe for WDR5 Biology

This compound serves as a critical chemical probe to elucidate the multifaceted functions of WDR5. WDR5 is a highly conserved protein that acts as a central scaffold in numerous protein complexes, influencing a wide range of cellular processes from gene regulation to cell division. mapmygenome.innih.govnih.gov

One of the primary roles of WDR5 is to scaffold the assembly of epigenetic "writer" complexes, including the MLL/SET histone methyltransferases that are responsible for H3K4 methylation. nih.govresearchgate.net By disrupting the WDR5-MLL interaction, WDR5-0103 allows researchers to study the specific consequences of inhibiting this enzymatic activity. nih.govaxonmedchem.com For instance, studies using inhibitors like WDR5-0103 have shown that blocking this interaction can lead to a reduction in H3K4 trimethylation, suppression of oncogenic gene expression, and cell cycle arrest in cancer cells. frontiersin.org

Beyond its role in histone methylation, WDR5 is involved in a multitude of other nuclear functions. It acts as an epigenetic "reader" by recognizing modifications on histone tails and serves as a critical co-factor for transcription factors, including the MYC oncoprotein. nih.goveubopen.org WDR5-0103 and similar molecules that target the WDR5-interacting (WIN) site are instrumental in studying these non-canonical functions. nih.govnih.gov Research has shown that WIN site inhibitors can displace WDR5 and MYC from the chromatin of specific genes, particularly those involved in protein synthesis, leading to a reduction in their transcription. mdpi.com This provides a powerful method to investigate the conserved gene networks under WDR5 control and to understand how its inhibition impacts cellular homeostasis. nih.gov

Furthermore, WDR5-0103 can be used to explore the role of WDR5 in processes like DNA damage response and cell division. nih.govnih.gov By providing a means to acutely inhibit WDR5 function, the compound allows for precise investigation into the cellular pathways and molecular mechanisms that are dependent on WDR5's scaffolding capabilities.

Investigating WDR5's Role in Novel Disease Areas

The utility of this compound and other WDR5 inhibitors extends to validating WDR5 as a therapeutic target in a growing list of diseases. While its role in MLL-rearranged leukemia is well-established, emerging research implicates WDR5 in a much broader range of cancers and potentially other conditions. frontiersin.orgmdpi.com

Oncology:

Glioblastoma: Recent studies have identified WDR5 as an essential epigenetic regulator in the therapy-resistant cancer stem cell niche of glioblastoma. biorxiv.orgnih.gov Inhibition of WDR5 has been shown to disrupt cancer stem cell growth and self-renewal, suggesting a therapeutic avenue for this aggressive brain tumor. biorxiv.orgnih.gov

Breast Cancer: In models of triple-negative breast cancer, WDR5 has been identified as a key regulator required for tumor formation and metastatic progression. yale.edu Pharmacological inhibition of WDR5 was found to impede the growth of breast cancer cells. yale.edu

Colon Cancer: WDR5 is overexpressed in colon tumors, and its depletion or inhibition reduces the viability of colon cancer cells. nih.gov Studies show that depleting WDR5 can lead to increased DNA damage, sensitizing cancer cells to radiation. nih.gov

Other Cancers: The list of cancers where WDR5 inhibition is being explored as a potential therapy is expanding and includes neuroblastoma, pancreatic cancer, bladder cancer, and hepatocellular carcinoma. mdpi.com

Multidrug Resistance: An intriguing area of research is the role of WDR5-0103 in overcoming multidrug resistance (MDR) in cancer. One study found that WDR5-0103 can resensitize cancer cells that overexpress the drug efflux pumps ABCB1 and ABCG2 to conventional cytotoxic drugs. nih.gov The compound appears to inhibit the function of these transporter proteins, suggesting a potential use in combination therapies to combat drug-resistant tumors. nih.gov

The continued use of this compound as a research tool is crucial for deepening the understanding of WDR5 biology and for validating its therapeutic potential across a spectrum of diseases. These investigations pave the way for the development of next-generation inhibitors with improved properties for clinical applications. frontiersin.org

Q & A

Q. What is the molecular mechanism of WDR5-0103 hydrochloride in modulating histone H3K4 methylation?

WDR5-0103 selectively inhibits the WD-repeat domain of WDR5, a core component of the MLL (Mixed-Lineage Leukemia) histone methyltransferase complex. By binding to WDR5 with a Kd of 450 nM, it disrupts the interaction between WDR5 and other complex members (e.g., RbBP5), thereby reducing catalytic activity (IC50 = 39 μM in vitro). This inhibition prevents H3K4 methylation, a key epigenetic marker for transcriptional activation . Methodologically, researchers should validate target engagement via chromatin immunoprecipitation (ChIP) assays for H3K4me2/me3 levels and confirm WDR5 binding using fluorescence polarization or surface plasmon resonance (SPR) .

Q. What experimental parameters are critical for in vitro dose optimization of this compound?

Dose-response studies should account for cell type variability and MLL complex concentration. For instance, in C2C12 myoblasts, 100 μM WDR5-0103 effectively blocks differentiation, but IC50 values increase proportionally with MLL complex concentration (e.g., 83 μM at 500 nM MLL vs. 280 μM at 1000 nM MLL) . Researchers must titrate concentrations across a range (e.g., 10–300 μM) and pair this with viability assays (e.g., MTT) to exclude cytotoxicity. Include positive controls like siRNA-mediated WDR5 knockdown to validate specificity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Follow OSHA and institutional guidelines for hazardous chemicals. Use personal protective equipment (PPE: gloves, lab coat, eye protection) and work in a fume hood. Prepare fresh stock solutions in DMSO or PBS to avoid degradation, and store aliquots at -20°C. Dispose of waste via approved chemical disposal programs, adhering to EPA and local regulations .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported IC50 values for WDR5-0103 across studies?

Variability in IC50 values (e.g., 39 μM vs. 83–280 μM) arises from differences in assay conditions, such as MLL complex concentration, buffer composition, and readout methods (e.g., enzymatic activity vs. cellular differentiation). To address contradictions:

- Standardize assay conditions (e.g., core MLL trimer concentration at 500 nM) .

- Use orthogonal validation methods (e.g., SPR for binding affinity, RNA-seq for transcriptional changes) .

- Report full experimental parameters (e.g., temperature, pH, co-factors) to enable cross-study comparisons .

Q. What methodologies are recommended for evaluating WDR5-0103’s efficacy in vivo?

- Pharmacokinetics: Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and half-life.

- Efficacy Metrics: Quantify H3K4me2/me3 levels in target tissues (e.g., tumors) using immunohistochemistry or ChIP-seq.

- Functional Outcomes: In cancer models, monitor tumor growth inhibition and survival rates. In differentiation models (e.g., myoblasts), assess markers like MyoD or myosin heavy chain via qPCR .

Q. How can WDR5-0103 be integrated into combination therapies targeting epigenetic regulators?

- Synergy Screening: Use high-throughput combinatorial screens (e.g., DOT1L or EZH2 inhibitors) with metrics like Bliss independence or Chou-Talalay analysis.

- Mechanistic Validation: Perform RNA-seq to identify co-regulated pathways and chromatin remodeling via ATAC-seq .

- Resistance Monitoring: Track clonal evolution using single-cell sequencing in long-term treated models .

Methodological Best Practices

Q. What controls are essential for validating WDR5-0103’s specificity in epigenetic studies?

- Genetic Controls: Compare results to WDR5 siRNA or CRISPR knockout models.

- Pharmacological Controls: Use structurally unrelated WDR5 inhibitors (e.g., OICR-9429) to confirm on-target effects.

- Off-Target Screening: Perform kinome-wide profiling or thermal shift assays to exclude non-specific binding .

Q. How should researchers design experiments to assess long-term epigenetic effects of WDR5-0103?

- Time-Course Analysis: Collect samples at multiple timepoints (e.g., 24h, 72h, 1 week) post-treatment to track H3K4me dynamics.

- Heritability Studies: In stem cell models, evaluate methylation retention after drug withdrawal.

- Multi-Omics Integration: Combine ChIP-seq, RNA-seq, and proteomics to map sustained transcriptional and epigenetic changes .

Data Interpretation and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of WDR5-0103?

- Nonlinear Regression: Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism).

- Hierarchical Modeling: Account for batch effects in high-throughput screens using mixed-effects models.

- Robustness Metrics: Calculate Z’-factors for assay quality and report confidence intervals for IC50 values .

Q. How can researchers ensure reproducibility when using WDR5-0103 in multi-institutional studies?

- Standardized Protocols: Share detailed SOPs for cell culture, drug preparation, and assay conditions.

- Inter-Lab Replication: Conduct ring trials with centralized compound aliquots.

- Data Transparency: Publish raw datasets (e.g., ChIP-seq peaks, dose-response curves) in repositories like GEO or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.